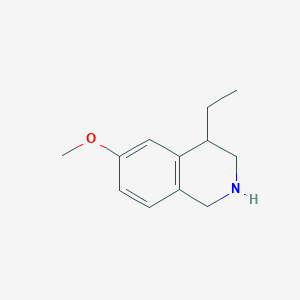
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . Its IUPAC name is (3,4,5,6-tetrahydro-2-pyridinylamino)acetic acid .
Molecular Structure Analysis
The InChI code for “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is 1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h3,8-9H,1-2,4-5H2,(H,10,11) . This indicates the presence of a pyridinylamino group attached to an acetic acid moiety .Physical And Chemical Properties Analysis
“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a solid at room temperature .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
- Summary of the Application : “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a compound that has been used in the synthesis of various chemical structures . It’s often used in the field of medicinal chemistry for the development of new drugs .
- Methods of Application : The specific methods of application can vary depending on the desired chemical structure. Typically, this compound would be used as a building block in the synthesis of more complex molecules .
- Results or Outcomes : While the specific outcomes can vary greatly depending on the context, the use of “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” as a building block can lead to the creation of new compounds with potential therapeutic applications .
Application in Anti-Cancer Research
- Summary of the Application : This compound has been used in the design and synthesis of novel anti-cancer agents .
- Methods of Application : In one study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
Application in Synthesis of Chemical Structures
- Summary of the Application : “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a compound that has been used in the synthesis of various chemical structures . It’s often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application can vary depending on the desired chemical structure. Typically, this compound would be used as a building block in the synthesis of more complex molecules .
- Results or Outcomes : While the specific outcomes can vary greatly depending on the context, the use of “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” as a building block can lead to the creation of new compounds with potential therapeutic applications .
Application in Neuroprotective Agents
- Summary of the Application : This compound has been used in the design and synthesis of novel neuroprotective agents .
- Methods of Application : In one study, a series of novel 5-(4-pyridinyl)-1,2,4-triazole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The prevention of the fibrillization process was measured using light scattering and a ThT binding assay .
- Results or Outcomes : These compounds have been shown to slightly reduce the α-syn aggregation . This could potentially lead to the development of new treatments for neurodegenerative diseases like Parkinson’s .
Application in Synthesis of Imidazo[4,5-b]pyridines
- Summary of the Application : “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a compound that has been used in the synthesis of various imidazo[4,5-b]pyridines . These compounds have shown various biological activities and are known to play a crucial role in numerous disease conditions .
- Methods of Application : The specific methods of application can vary depending on the desired chemical structure. Typically, this compound would be used as a building block in the synthesis of more complex molecules .
- Results or Outcomes : While the specific outcomes can vary greatly depending on the context, the use of “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” as a building block can lead to the creation of new compounds with potential therapeutic applications .
Application in Parkinson’s Disease Research
- Summary of the Application : This compound has been used in the design and synthesis of novel neuroprotective agents . These agents are based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold and have shown potential in Parkinson’s disease research .
- Methods of Application : In one study, a series of novel 5-(4-pyridinyl)-1,2,4-triazole derivatives were designed . The prevention of the fibrillization process was measured using light scattering and a ThT binding assay .
- Results or Outcomes : These compounds have been shown to slightly reduce the α-syn aggregation . This could potentially lead to the development of new treatments for neurodegenerative diseases like Parkinson’s .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZPVJZUCUMSGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

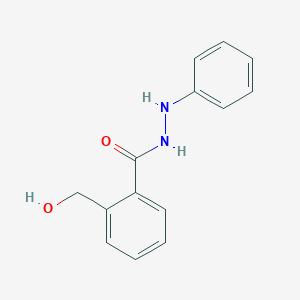

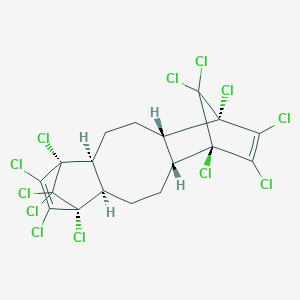


![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)

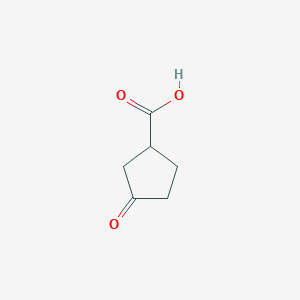
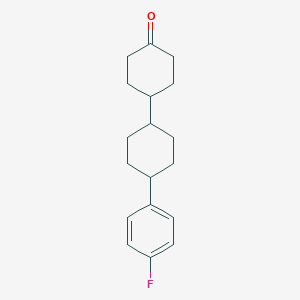


![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)

